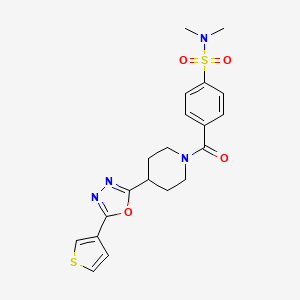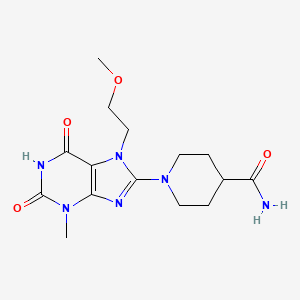
2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DPOB belongs to the class of oxadiazole compounds, which have been widely studied for their biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as those derived from polycyclic systems, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel bicyclic systems incorporating the 1,3,4-oxadiazol-5-yl moiety has been achieved through one-pot condensation, with predictions of their biological activities suggesting potential utility in drug discovery (Kharchenko, Detistov, & Orlov, 2008). Similarly, compounds containing 1,2,4-oxadiazole rings have been identified as promising RET kinase inhibitors for cancer therapy, demonstrating the critical role of structural analogs in medicinal chemistry (Han et al., 2016).
Material Science Applications
The incorporation of 1,3,4-oxadiazole and pyridine moieties into polymers has been explored, leading to the development of new aromatic polyamides with enhanced solubility and thermal properties. This research demonstrates the potential of such compounds in the creation of advanced materials with specific physicochemical characteristics (Mansoori et al., 2011).
Catalysis and Synthetic Applications
The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate showcases the utility of pyridine and oxadiazole derivatives in facilitating specific organic transformations. This approach highlights the role of such compounds in developing new synthetic methodologies (Zhao et al., 2017).
Antimicrobial and Antioxidant Properties
Research on substituted 1,3,4-oxadiazole derivatives has also focused on evaluating their antimicrobial and antioxidant activities. This line of investigation supports the potential of these compounds in addressing various health-related challenges, including the development of new antimicrobial agents and antioxidants (Bondock, Adel, & Etman, 2016).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O2/c15-8-4-5-10(16)9(7-8)12(21)18-14-20-19-13(22-14)11-3-1-2-6-17-11/h1-7H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWRMKKTNCEQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)



![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)